An In-depth Technical Guide on the Chemical Properties of 2-(3-Methylisoxazol-5-yl)acetic acid
An In-depth Technical Guide on the Chemical Properties of 2-(3-Methylisoxazol-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methylisoxazol-5-yl)acetic acid is a heterocyclic carboxylic acid derivative. Its structural motif is of significant interest in medicinal chemistry, primarily due to its role as a key building block in the synthesis of ligands for the von Hippel-Lindau (VHL) protein. The VHL protein is a critical component of the cellular machinery that targets proteins for degradation, and its dysfunction is implicated in several cancers. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(3-Methylisoxazol-5-yl)acetic acid, with a focus on its relevance in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(3-Methylisoxazol-5-yl)acetic acid is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis and biological assays.
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₃ | [1] |
| Molecular Weight | 141.126 g/mol | [1] |
| CAS Number | 19668-85-0 | [1] |
| Melting Point | 101-104 °C | [1] |
| Boiling Point | 306.7 °C at 760 mmHg | [1] |
| pKa | 3.70 ± 0.10 (Predicted) | [1] |
| LogP | 0.61010 | [1] |
| Density | 1.292 g/cm³ | [1] |
| Refractive Index | 1.508 | [1] |
| Flash Point | 139.3 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis and Purification
While a specific, detailed, and publicly available experimental protocol for the synthesis of 2-(3-Methylisoxazol-5-yl)acetic acid is not extensively documented in peer-reviewed literature, a plausible synthetic route can be devised based on established isoxazole synthesis methodologies. A general approach involves the hydrolysis of the corresponding ester, which can be synthesized through various routes.
General Synthetic Approach
A common method for the synthesis of 5-substituted isoxazoles involves the reaction of a β-ketoester with hydroxylamine. The resulting isoxazole ester can then be hydrolyzed to the desired carboxylic acid.
Caption: General Synthetic Workflow for 2-(3-Methylisoxazol-5-yl)acetic acid.
Illustrative Experimental Protocol (Hydrolysis of Ester Precursor)
This protocol outlines the hydrolysis of a methyl or ethyl ester of 2-(3-methylisoxazol-5-yl)acetic acid.
Materials:
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Methyl or Ethyl 2-(3-methylisoxazol-5-yl)acetate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
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Water (H₂O)
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Hydrochloric acid (HCl, 1N)
-
Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting ester in a suitable solvent such as methanol or a mixture of THF and water in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of sodium hydroxide (typically 2 equivalents) in water dropwise to the stirred solution of the ester.
-
Stir the reaction mixture at room temperature for several hours (e.g., 18-20 hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
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Acidify the aqueous layer to a pH of approximately 2 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(3-Methylisoxazol-5-yl)acetic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of 2-(3-Methylisoxazol-5-yl)acetic acid.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment.
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Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid buffer) and an organic solvent like acetonitrile or methanol.
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength around 210-220 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The expected chemical shifts will be influenced by the specific deuterated solvent used.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic technique (LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass can be used to confirm the elemental composition.
Biological Relevance and Signaling Pathway
The primary documented application of 2-(3-Methylisoxazol-5-yl)acetic acid is as a synthetic precursor for ligands of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The VHL protein is a key component of a complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normoxic (normal oxygen) conditions.[2][3][4]
In the presence of oxygen, prolyl hydroxylase enzymes (PHDs) hydroxylate specific proline residues on HIF-1α.[3] This hydroxylation event creates a binding site for the VHL protein.[3] The VHL protein, as part of the VBC-CUL2 E3 ubiquitin ligase complex (containing Elongin B, Elongin C, and Cullin-2), then polyubiquitinates HIF-1α.[4][5] This polyubiquitin tag serves as a signal for the 26S proteasome to degrade HIF-1α.[2][6]
Under hypoxic (low oxygen) conditions, the prolyl hydroxylases are inactive, and HIF-1α is not hydroxylated.[6] Consequently, VHL cannot bind to HIF-1α, which then stabilizes, translocates to the nucleus, and dimerizes with HIF-1β (also known as ARNT). This heterodimer acts as a transcription factor, activating the expression of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival, which are critical for tumor growth.[3][7]
In many cancers, such as clear cell renal cell carcinoma, the VHL gene is mutated or silenced, leading to a non-functional VHL protein.[3][7] This results in the constitutive stabilization of HIF-1α even under normal oxygen levels, promoting tumor growth and vascularization.[3][7] Therefore, developing small molecules that can modulate the VHL pathway is a significant area of cancer research. 2-(3-Methylisoxazol-5-yl)acetic acid serves as a crucial fragment in the construction of such molecules, including Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the VHL E3 ligase to degrade other disease-causing proteins.
Caption: The Von Hippel-Lindau (VHL) Signaling Pathway.
Conclusion
References
- 1. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer [frontiersin.org]
- 3. Role of VHL gene mutation in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ascopubs.org [ascopubs.org]





